7-[1,1'-Biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine
Description
7-[1,1'-Biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine is a brominated pyrazolo[1,5-a]pyrimidine derivative characterized by a biphenyl substituent at the C7 position, a bromine atom at C3, and a methyl group at C2. Its molecular architecture combines a planar pyrazolo[1,5-a]pyrimidine core with extended aromatic systems, which may enhance π-π stacking interactions in biological targets .
Properties
IUPAC Name |
3-bromo-2-methyl-7-(4-phenylphenyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3/c1-13-18(20)19-21-12-11-17(23(19)22-13)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFQOWVHFWLKHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Br)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[1,1’-Biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(1,1’-biphenyl-4-yl)-4-hydrazino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with aromatic aldehydes, followed by oxidation and Dimroth rearrangement . The reaction conditions often include the use of FeCl3 in ethanol as the oxidizing agent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
7-[1,1’-Biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as FeCl3 for oxidation reactions.
Reducing Agents: Such as NaBH4 for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Potential in Medicinal Chemistry
7-[1,1'-Biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine is significant in medicinal chemistry and drug development because of its structural features. Pyrazolo[1,5-a]pyrimidines have diverse biological activities, allowing them to interact with multiple biological targets.
Modification and Derivatization
The chemical reactions that this compound can undergo are essential for modifying its structure. These modifications can enhance its biological activity or lead to the development of new derivatives.
Interaction with Protein Targets
The mechanism of action for this compound primarily involves its interaction with specific protein targets.
Broad Spectrum of Activities
Studies on pyrazolo derivatives, a family of compounds to which this compound belongs, have shown potential in:
- Anticancer Activity Some pyrazolo[1,5-a]pyrimidines have demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial Effects Compounds from the same family have exhibited broad-spectrum antimicrobial effects against bacteria and fungi.
- Antioxidant Activity These compounds have also shown promise in scavenging free radicals.
Mechanism of Action
The mechanism of action of 7-[1,1’-Biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substitutions at C3
- 3-Bromo vs. 3-Phenyl Groups :
Compounds with a phenyl group at C3 (e.g., 3,3'-diphenyl derivatives) demonstrate enhanced biological activity in some contexts, such as enzyme inhibition or receptor binding . However, bromine at C3 (as in the target compound) may serve as a leaving group for cross-coupling reactions, enabling diversification into more complex analogs .
Substitutions at C7
- Biphenyl vs. Morpholine or Phenyl Groups :
- The biphenyl group at C7 in the target compound contrasts with morpholine-substituted analogs (e.g., 7-(morpholin-4-yl) derivatives), which were designed for PI3Kδ inhibition in chronic obstructive pulmonary disease (COPD) . The biphenyl moiety likely enhances hydrophobicity and binding to aromatic-rich enzyme pockets compared to morpholine's hydrogen-bonding capacity.
- Example : 7-Phenylpyrazolo[1,5-a]pyrimidine (CAS 72851-18-4) exhibits a logP of 2.4, suggesting moderate lipophilicity, whereas the biphenyl group in the target compound may increase logP significantly, influencing membrane permeability .
Anticancer and Enzymatic Inhibition
Pyrazolo[1,5-a]pyrimidines are widely explored for antitumor activity. For instance:
- 5-Indole-pyrazolo[1,5-a]pyrimidine showed high selectivity for PI3Kδ inhibition, a key target in oncology .
- 7-(4-Methylphenyl)tetrazolo[1,5-a]pyrimidine demonstrated α-glucosidase inhibition (IC50: 49.8 μM), highlighting the impact of C7 substituents on enzyme targeting .
The biphenyl group in the target compound may confer similar or improved activity in these contexts, though empirical data are needed.
Table 1: Key Properties of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Biological Activity
7-[1,1'-Biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine, with the CAS number 439097-06-0 and molecular formula C19H14BrN3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a pyrazolo[1,5-a]pyrimidine scaffold, which is known for its diverse biological activities. The presence of a bromo group and biphenyl moiety enhances its chemical reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation. Studies have shown that derivatives can inhibit EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), leading to reduced tumor growth and induced apoptosis in cancer cell lines such as MCF-7 .
- Case Studies : One study highlighted the potency of a phenylpyrazolo[3,4-d]pyrimidine analog with IC50 values ranging from 0.3 to 24 µM against various cancer cell lines, demonstrating its potential as a dual inhibitor for cancer therapy .
Enzymatic Inhibition
The compound has also been studied for its ability to inhibit specific enzymes:
- Target Enzymes : Pyrazolo[1,5-a]pyrimidines have shown effectiveness against kinases involved in signal transduction pathways critical for cell survival and proliferation. The inhibition of these enzymes can lead to decreased cell viability in malignant cells .
Research Findings
A review of current literature reveals several promising findings regarding the biological activity of this compound:
Q & A
Q. What are the optimized synthetic routes for 7-[1,1'-Biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine?
- Methodological Answer : The synthesis involves introducing substituents at positions 3 (bromine) and 7 (biphenyl). A key step is the regioselective bromination at position 3 using precursors like 3-unsubstituted pyrazolo[1,5-a]pyrimidine derivatives. For example, bromination can be achieved via reaction with bromine sources (e.g., NBS or Br₂) under controlled conditions. The biphenyl group at position 7 is introduced via Suzuki-Miyaura cross-coupling using a biphenyl boronic acid and a palladium catalyst . Post-synthesis, purification via recrystallization (e.g., from pentane or hexane) is critical to isolate high-purity crystals, with yields often exceeding 85% under optimized conditions .
Q. How is the compound characterized using spectroscopic and analytical methods?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR to confirm regiochemistry and substituent positions. For instance, the methyl group at position 2 typically appears as a singlet (~δ 2.5 ppm in CDCl₃), while the biphenyl protons show distinct aromatic splitting patterns. Mass spectrometry (MS) validates molecular weight, with ESI-MS often showing [M+H]⁺ peaks. Elemental analysis (C, H, N) is used to confirm purity, with deviations <0.4% from calculated values indicating high sample integrity .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities and confirm regiochemistry?
- Methodological Answer : Single-crystal X-ray diffraction is indispensable for unambiguous structural confirmation. For pyrazolo[1,5-a]pyrimidine derivatives, crystals are grown via slow evaporation of saturated solutions (e.g., in ethanol/DMF). Key metrics include bond angles (e.g., C-N-C ~120° in the pyrimidine ring) and torsional angles between the biphenyl and core heterocycle. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXTL software typically yield R-factors <0.06, ensuring high confidence in atomic positioning .
Q. What strategies mitigate low yields in bromination or cross-coupling steps?
- Methodological Answer : Low yields in bromination often arise from competing side reactions. Using bulky directing groups (e.g., trimethylsilyl) at position 7 can enhance regioselectivity during bromination. For Suzuki coupling, optimizing catalyst systems (e.g., Pd(PPh₃)₄ with SPhos ligand) and reaction solvents (toluene/water mixtures) improves efficiency. Microwave-assisted synthesis at 100°C for 2 hours has been shown to increase yields by 15–20% compared to traditional heating .
Q. How is the compound evaluated for biological activity against enzyme targets?
- Methodological Answer : Biological screening involves enzyme inhibition assays (e.g., COX-2 or kinase targets). For example, IC₅₀ values are determined via fluorescence-based assays using recombinant enzymes. Competitive binding studies (e.g., for benzodiazepine receptors) employ radiolabeled ligands like [³H]flumazenil, with Ki values calculated using Cheng-Prusoff equations. Parallel molecular docking (AutoDock Vina) predicts binding modes, focusing on interactions between the biphenyl group and hydrophobic enzyme pockets .
Data Contradictions and Resolution
Q. How to address discrepancies in reported melting points or NMR data across studies?
- Methodological Answer : Variations in melting points (e.g., 113–114°C vs. 118–120°C for similar derivatives) often stem from polymorphic forms or solvent residues. Recrystallization from alternative solvents (e.g., switching pentane to ethyl acetate) can standardize results. NMR discrepancies (e.g., δ shifts for methyl groups) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or concentration differences. Cross-validation using 2D NMR (HSQC, HMBC) resolves ambiguities in proton assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
